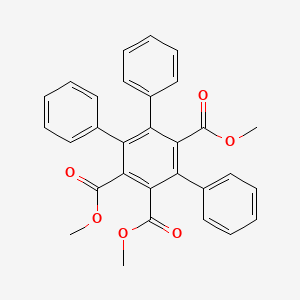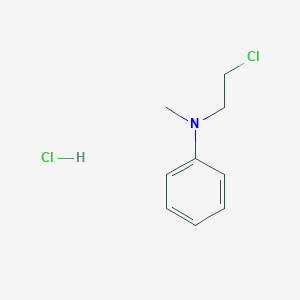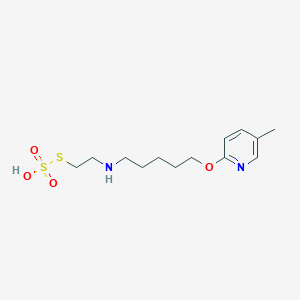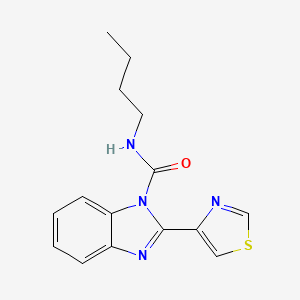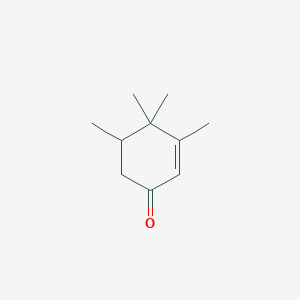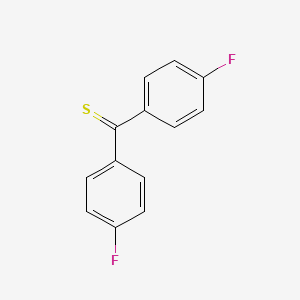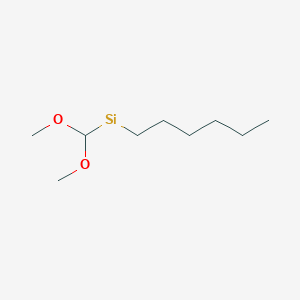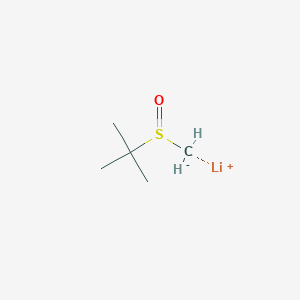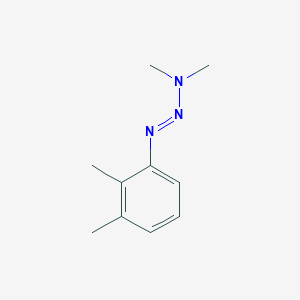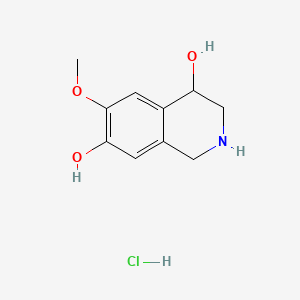
6-methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride typically involves the reaction of 3-methoxyphenethylamine with formaldehyde under acidic conditions to form the tetrahydroisoquinoline core. This is followed by hydroxylation at the 4 and 7 positions to introduce the diol functionality. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and neurotoxic effects.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. The compound may also interact with enzymes involved in oxidative stress and inflammation, contributing to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Uniqueness
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride is unique due to the presence of both methoxy and diol functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other tetrahydroisoquinoline derivatives, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
41462-33-3 |
|---|---|
Formule moléculaire |
C10H14ClNO3 |
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10-3-7-6(2-8(10)12)4-11-5-9(7)13;/h2-3,9,11-13H,4-5H2,1H3;1H |
Clé InChI |
KONIYVMSXQZZFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CNCC(C2=C1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


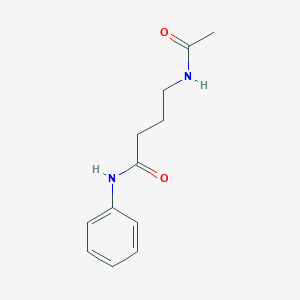
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
